molecular formula C18H23N3OS B2820099 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone CAS No. 681161-90-0

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone

Cat. No.: B2820099
CAS No.: 681161-90-0
M. Wt: 329.46
InChI Key: VHHBCABBFZMQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone (CAS 897479-08-2) is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to the class of benzothiazole derivatives, a privileged scaffold known for diverse pharmacological activities and relevance in developing therapeutics for central nervous system (CNS) disorders . This compound is designed around a multitarget-directed ligand (MTDL) strategy, which is a modern approach to tackling complex neurodegenerative diseases like Alzheimer's . Its molecular structure incorporates a benzothiazole core linked to a piperazine ring, a pharmacophore feature common in histamine H3 receptor (H3R) antagonists . H3 receptors are G-protein coupled receptors (GPCRs) that function as autoreceptors and heteroreceptors, modulating the release of key neurotransmitters such as acetylcholine, dopamine, and norepinephrine . Therefore, H3R antagonists have demonstrated procognitive effects and are investigated for their potential to alleviate symptoms of cognitive impairment . Researchers can utilize this compound as a key chemical tool to probe the H3R and its role in cholinergic and other neurotransmitter systems. Furthermore, benzothiazole-piperazine hybrids have shown promise beyond H3R antagonism, with research indicating potential for inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are primary targets in managing Alzheimer's disease pathology . Related structural analogues have also been reported to exhibit inhibitory activity against neuronal nitric oxide synthase (nNOS), an enzyme implicated in oxidative stress and neuronal loss in models of Parkinson's disease . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c22-17(14-6-2-1-3-7-14)20-10-12-21(13-11-20)18-19-15-8-4-5-9-16(15)23-18/h4-5,8-9,14H,1-3,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHBCABBFZMQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of 2-aminobenzothiazole, which is then reacted with piperazine under controlled conditions to form the intermediate compound. This intermediate is further reacted with cyclohexyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Molecular docking studies have shown that this compound can bind to proteins involved in disease processes, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and bioactivity.

Substituent Variations and Physicochemical Properties

Compound Name Key Substituents Molecular Weight Melting Point (°C) C/H/N Analysis (%)
This compound (Target) Cyclohexylmethanone Not provided Not reported Not explicitly stated
5j: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-triazol-1-yl)ethanone Benzothiazolethio-triazole 507.10 Not reported C: 54.42; H: 4.17; N: 19.31
Cyclohexyl(4-(4-nitrophenyl)piperazin-1-yl)methanone 4-Nitrophenyl Not provided Not reported Synthesized via Hartwig-Buchwald
(4-(4-Aminophenyl)piperazin-1-yl)(cyclohexyl)methanone 4-Aminophenyl Not provided Not reported Catalytic reduction of nitro group
9ea: (4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)(imidazo[2,1-b]thiazol-2-yl)methanone 4-Methoxyphenylsulfonyl 483 (MS) 232–234 Not provided

Key Observations:

  • Electron-withdrawing groups (e.g., nitro in ) or electron-donating groups (e.g., methoxy in ) on aromatic substituents modulate electronic properties, affecting binding interactions with biological targets.
  • Heterocyclic extensions (e.g., triazole in 5j or imidazothiazole in ) introduce additional hydrogen-bonding or π-π stacking capabilities, which may enhance target affinity.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • The benzothiazole core is critical for bioactivity across analogs, likely due to its planar structure and ability to engage in π-π interactions .
    • Piperazine flexibility allows for diverse substituent placement, enabling optimization of pharmacokinetic properties (e.g., cyclohexyl for lipophilicity vs. sulfonyl for polarity).
  • Pharmacological Gaps: Specific data on the target compound’s solubility, stability, and in vivo efficacy are absent in the provided evidence, necessitating further studies. Comparative enzymatic assays (e.g., CA inhibition vs.

Q & A

Q. What are the standard synthetic routes for synthesizing (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone?

Methodological Answer: The synthesis typically involves multi-step procedures:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl sources (e.g., chloroacetyl chloride) under basic conditions.
  • Step 2: Piperazine functionalization using coupling agents (e.g., EDC/HOBt) to link the benzo[d]thiazole moiety to the piperazine ring.
  • Step 3: Introduction of the cyclohexylmethanone group via nucleophilic acyl substitution, often employing cyclohexylcarbonyl chloride in the presence of a base like triethylamine .
    Key Considerations:
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures).
  • Reaction yields (typically 50–70%) depend on solvent polarity and temperature control.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm regiochemistry of the benzo[d]thiazole and piperazine rings (e.g., singlet for methanone carbonyl at ~170 ppm in 13^{13}C NMR) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ at m/z 398.15 for C20_{20}H24_{24}N4_4OS).
  • IR Spectroscopy: Identifies carbonyl stretches (~1650–1700 cm1^{-1}) and aromatic C-H bends .

Q. What are the primary biological targets and associated assays for this compound?

Methodological Answer:

  • Antimicrobial Activity: Tested via broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values reported in the range of 2–10 µM .
  • Anti-inflammatory Targets: Evaluated using COX-2 inhibition assays (IC50_{50} values) and TNF-α suppression in macrophage cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize antimicrobial efficacy?

Methodological Answer:

  • Variable Substituents: Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) to the benzo[d]thiazole ring to enhance membrane permeability.
  • Cyclohexyl Modifications: Replace cyclohexyl with bicyclic groups (e.g., adamantane) to assess steric effects on target binding.
  • Assay Design: Compare MIC values across derivatives using standardized CLSI protocols. Refer to analogs in (e.g., sulfonamide-piperazine hybrids with MICs <5 µM) .

Q. How can contradictions in reported biological activities across studies be resolved?

Methodological Answer:

  • Assay Standardization: Control variables such as bacterial inoculum size, growth media (e.g., Mueller-Hinton vs. LB broth), and incubation time.
  • Purity Validation: Use HPLC (≥95% purity) to eliminate confounding effects from synthetic byproducts.
  • Structural Confirmation: Re-characterize disputed compounds via X-ray crystallography to rule out isomerization or polymorphic forms .

Q. What computational strategies enhance the optimization of synthetic pathways?

Methodological Answer:

  • DFT Calculations: Model transition states for key reactions (e.g., piperazine coupling) to identify optimal catalysts (e.g., Pd(OAc)2_2 for cross-coupling steps).
  • Machine Learning: Train models on reaction databases to predict solvent effects (e.g., DMF vs. DMSO) on yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.